molecular formula C12H17ClN2 B2937332 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine CAS No. 861211-47-4

2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B2937332
CAS No.: 861211-47-4
M. Wt: 224.73
InChI Key: FRHKQMBZERYYJW-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine ( 861211-47-4) is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 . It belongs to a class of pyridine derivatives, which are privileged scaffolds in medicinal and agrochemical research. The structure combines a chloropyridine ring with a 3-methylpiperidine moiety via a methylene linker, making it a valuable intermediate for the synthesis of more complex molecules. Compounds featuring pyridine and piperidine subunits are frequently explored in drug discovery for their diverse biological activities . Furthermore, structurally similar chloro-pyridine derivatives are known to serve as key intermediates in the development of nitrogen-containing heterocyclic insecticides, highlighting the potential of this compound in agrochemical research and development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10-3-2-6-15(8-10)9-11-4-5-12(13)14-7-11/h4-5,7,10H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHKQMBZERYYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-methylpyridine with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine N-oxide .

Scientific Research Applications

2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on pyridine derivatives significantly alter melting points, solubility, and reactivity. Below is a comparative analysis:

Compound Substituents Molecular Weight Melting Point (°C) Key Functional Groups
2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine 2-Cl, 5-[(3-Me-piperidinyl)methyl] ~238.7* Not reported Chlorine, methylpiperidine
2-Chloro-5-chloromethylpyridine 2-Cl, 5-(CH2Cl) 162.02 Not reported Chlorine, chloromethyl
Q12 (from ) 2-Cl, nitro, methyl, methoxy 509.0 288–292 Nitro, methoxy, gem-dimethyl
2-Chloro-5-(trifluoromethyl)pyridine derivative 2-Cl, 5-CF3, ester ~279.7 Not reported Trifluoromethyl, ester

*Estimated based on molecular formula.

  • Chlorine and Chloromethyl Groups: 2-Chloro-5-chloromethylpyridine (CAS 70258-18-3) is a key intermediate in neonicotinoid synthesis (e.g., imidacloprid). Its lower molecular weight (162.02) and reactive chloromethyl group contrast with the target compound’s methylpiperidine group, which likely enhances metabolic stability .
  • Electron-Withdrawing Groups : Derivatives with nitro (e.g., Q13 in , M.P. 259–261°C) or trifluoromethyl groups (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) exhibit higher polarity and lower basicity compared to the target compound’s methylpiperidine substituent .

Patent and Commercial Relevance

  • The target compound’s methylpiperidine group may offer similar advantages in drug design .
  • Market Data : 2-Chloro-5-(5-ethoxycarbonyl-2-furoyl)-pyridine (CAS 884504-84-1) is marketed for agrochemical applications, indicating demand for functionalized pyridines .

Biological Activity

2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C12H15ClN2
  • Molecular Weight : 238.71 g/mol
  • Chemical Structure : The compound features a pyridine ring substituted with a chloro group and a piperidine moiety, which is significant for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for further pharmacological studies.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various in vitro assays:

  • Antiparasitic Activity : Research indicates that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the pyridine ring have been shown to enhance enzyme affinity and increase thermal stability, leading to improved antiparasitic potency (Table 1) .
  • Anticancer Properties : The compound has also been evaluated for its anticancer properties. In various in vitro assays, it has shown potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines (e.g., MDA-MB-231) .

Table 1: Summary of In Vitro Biological Activities

Activity TypeTarget/Cell LineIC50 (μM)Notes
AntiparasiticP. falciparum12High potency observed with structural modifications
AnticancerMDA-MB-23110Induces apoptosis and inhibits cell cycle progression

Case Study 1: Antiparasitic Activity

A study focused on optimizing derivatives of pyridine compounds revealed that this compound derivatives exhibited significant activity against PfCDPK1, an essential kinase for the survival of P. falciparum. The study highlighted how structural modifications could enhance both potency and selectivity while maintaining favorable pharmacokinetic properties .

Case Study 2: Anticancer Efficacy

In another investigation, this compound was tested against various cancer cell lines. The results indicated that it effectively inhibited microtubule assembly at concentrations around 20 μM, leading to cell cycle arrest and apoptosis in treated cells. Enhanced caspase activity was observed, confirming its potential as an anticancer agent .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that modifications to the compound can improve bioavailability while minimizing toxicity .

Table 2: ADME Profile Summary

PropertyValueNotes
SolubilityModerateSuitable for oral administration
MetabolismHepaticSubject to phase I and II metabolism
ToxicityLow to ModerateRequires further evaluation in vivo

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